molecular formula C13H22Cl2N2O B13243513 1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride

Cat. No.: B13243513
M. Wt: 293.23 g/mol
InChI Key: BKRWWLCFMVNMAD-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a chemical compound belonging to the piperazine class. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group attached to the piperazine ring, making it a valuable intermediate in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate alkylating agent. One common method includes the use of 2-bromo-1-phenylethanone as the alkylating agent. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the intermediate can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-[1-(2-Hydroxyphenyl)ethyl]piperazine.

    Reduction: Formation of 1-[1-(2-Methoxyphenyl)ethyl]piperazine alcohol.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is investigated for potential therapeutic effects in treating neurological disorders due to its structural similarity to neurotransmitters. The compound can act as an agonist or antagonist, modulating receptor activity and influencing physiological processes. The methoxyphenyl group significantly contributes to its binding affinity and selectivity towards these targets, potentially impacting conditions such as schizophrenia and depression.

Interaction studies have revealed its potential effects on various neurotransmitter systems, and research indicates that this compound can influence dopaminergic and serotonergic pathways, making it a candidate for further exploration in psychopharmacology. Its interactions may provide insights into developing new treatments for psychiatric disorders.

The uniqueness of this compound lies in its specific ethyl substituent on the piperazine ring, which influences its biological activity and interaction profile compared to other similar compounds. This structural feature may enhance its binding affinity for certain receptors, making it particularly interesting for pharmacological research.

Related Compounds

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The compound’s methoxyphenyl group plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the ethyl group, making it less potent in certain applications.

    1-(2-Hydroxyphenyl)piperazine: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.

    1-(2-Chlorophenyl)piperazine: Substitutes the methoxy group with a chlorine atom, affecting its reactivity and biological activity.

Uniqueness

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group enhances its lipophilicity, improving its ability to cross biological membranes and interact with target receptors effectively.

Biological Activity

1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride is a piperazine derivative that has attracted attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This compound is structurally related to various piperazine-based drugs that exhibit diverse pharmacological effects, including antidepressant, anxiolytic, and antipsychotic properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H18Cl2N2O, with a molecular weight of 273.19 g/mol. The compound features a piperazine ring substituted with a 2-methoxyphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H18Cl2N2O
Molecular Weight273.19 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes. These receptors are implicated in mood regulation and anxiety, making this compound a candidate for antidepressant and anxiolytic therapies.

Key Mechanisms:

  • Serotonin Receptor Affinity : The compound shows significant affinity for serotonergic receptors, which is critical for its antidepressant-like effects.
  • Modulation of Neurotransmitter Systems : By influencing serotonin levels in the brain, it may help alleviate symptoms of depression and anxiety.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit promising antidepressant-like effects in animal models. For instance, studies have demonstrated that similar compounds can significantly reduce immobility time in the tail suspension test, suggesting enhanced mood and reduced depressive behavior.

  • Case Study : In a study evaluating various piperazine derivatives, it was found that compounds with methoxy substitutions showed improved activity at low doses compared to standard antidepressants like imipramine .

Anxiolytic Effects

The anxiolytic potential of this compound has also been explored, with findings indicating that it may reduce anxiety-like behaviors in rodent models. Its action on serotonin receptors is believed to mediate these effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

CompoundAntidepressant ActivityAnxiolytic ActivityReceptor Affinity (5-HT1A)
This compoundHighModerateHigh
N-(2-methoxyphenyl)piperazineModerateHighModerate
4-(2-methoxyphenyl)piperazineHighLowHigh

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant-Like Activity : In vivo studies indicate significant reductions in depressive-like behaviors at doses as low as 2.5 mg/kg .
  • Sedative Effects : While exhibiting antidepressant properties, some derivatives also display sedative effects at higher doses .
  • Neurotoxicity Assessment : Evaluation of neurotoxicity revealed safe profiles at therapeutic doses, with toxicity observed only at significantly elevated levels .

Properties

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2O.2ClH/c1-11(15-9-7-14-8-10-15)12-5-3-4-6-13(12)16-2;;/h3-6,11,14H,7-10H2,1-2H3;2*1H

InChI Key

BKRWWLCFMVNMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC)N2CCNCC2.Cl.Cl

Origin of Product

United States

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